molecular formula C16H22ClN3O B5486485 2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE

2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE

Cat. No.: B5486485
M. Wt: 307.82 g/mol
InChI Key: KJRHLDFLRUHMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine. This intermediate is then reacted with cyclopropylacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to histamine receptors, thereby inhibiting the action of histamine and providing antihistaminic effects. The compound may also interact with neurotransmitter receptors, influencing neurological pathways and exhibiting antipsychotic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPROPYLACETAMIDE is unique due to its specific combination of a piperazine ring with a cyclopropylacetamide group. This structure imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)12-16(21)18-15-5-6-15/h1-4,15H,5-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRHLDFLRUHMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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